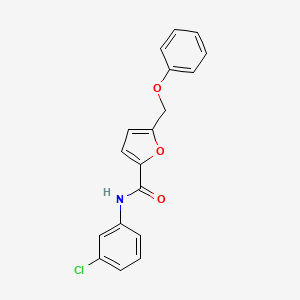

N-(3-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide

Description

N-(3-Chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide is a synthetic furan-2-carboxamide derivative characterized by a phenoxymethyl substituent at the 5-position of the furan ring and a 3-chlorophenyl group attached to the carboxamide nitrogen. This compound belongs to a broader class of furan carboxamides, which are frequently explored in medicinal chemistry for their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties.

Properties

IUPAC Name |

N-(3-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c19-13-5-4-6-14(11-13)20-18(21)17-10-9-16(23-17)12-22-15-7-2-1-3-8-15/h1-11H,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQHQPKOTGKLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions: The chlorophenyl and phenoxymethyl groups are introduced via substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yield and purity.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: This method allows for precise control over reaction conditions and is suitable for producing high-purity compounds.

Continuous Flow Processing: This method is more efficient for large-scale production, offering advantages in terms of reaction time and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

Reduction: This reaction can remove oxygen-containing functional groups, potentially increasing the compound’s stability.

Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used under acidic or basic conditions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, typically used in anhydrous solvents.

Substituting Agents: Such as halogens or alkylating agents, often used with catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated compounds.

Scientific Research Applications

N-(3-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may influence signal transduction pathways, altering gene expression and cellular behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Furan-2-carboxamide derivatives exhibit structural diversity, with variations in substituents on the furan ring and the carboxamide moiety dictating their biological and physicochemical properties. Below is a detailed comparison of N-(3-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide with key analogs:

Physicochemical Properties

Biological Activity

N-(3-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide is a compound that has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a furan ring, a chlorophenyl group, and a phenoxymethyl moiety. The synthesis typically involves several steps:

- Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Substitution Reactions : Introduction of the chlorophenyl and phenoxymethyl groups via substitution reactions.

- Amidation : Formation of the carboxamide group through an amidation reaction with an amine and a carboxylic acid derivative.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains and fungi. For instance, it was found to inhibit the growth of certain pathogens in vitro, showing promise as a potential therapeutic agent .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Binding : It can bind to cellular receptors that modulate growth signals, potentially leading to reduced tumor growth .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Inhibits enzymes critical for metabolic pathways associated with disease progression.

- Receptor Modulation : Alters receptor activity, impacting cellular responses and gene expression.

- Signal Transduction Pathways : Influences pathways that control cell survival and death .

Case Studies and Experimental Data

A summary of key studies investigating the biological activity of this compound is presented below:

These studies highlight the compound's potential as a therapeutic agent across various applications.

Pharmacological Applications

This compound is being explored for its therapeutic potential in treating:

- Infectious Diseases : Due to its antimicrobial properties.

- Cancer : As a potential chemotherapeutic agent targeting specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.